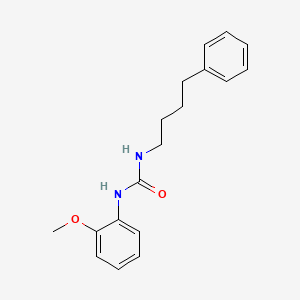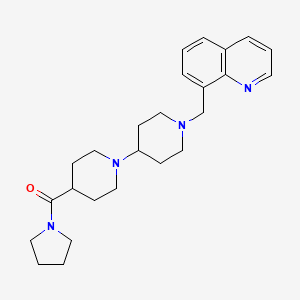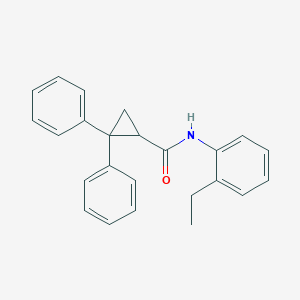
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea, also known as ML-7, is a selective inhibitor of myosin light chain kinase (MLCK). It has been widely used in scientific research to investigate the role of MLCK in various physiological and pathological processes.
Mechanism of Action
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea acts as a competitive inhibitor of MLCK, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of myosin light chain (MLC), which is necessary for smooth muscle contraction and cell motility. This compound has been shown to be selective for MLCK, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the cell type and experimental conditions. In smooth muscle cells, this compound leads to relaxation and reduced contractility, which can be beneficial in the treatment of conditions such as hypertension and asthma. In cancer cells, this compound can inhibit cell migration and proliferation, which may have therapeutic potential in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea is a widely used tool in scientific research due to its selectivity and potency as an MLCK inhibitor. It has been used in a variety of experimental systems, including in vitro assays, ex vivo tissue preparations, and in vivo animal models. However, there are some limitations to its use, including potential off-target effects and the need for careful dosing and timing to avoid unwanted effects.
Future Directions
There are a number of future directions for research on N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea and its role in various physiological and pathological processes. One area of interest is the development of more selective MLCK inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the role of MLCK in other cell types and tissues, such as the nervous system and the heart. Additionally, there is potential for the use of this compound as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disease.
Synthesis Methods
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea can be synthesized through a multistep process starting with 2-methoxybenzoic acid and 4-phenylbutylamine. The synthesis involves the formation of an amide intermediate, which is then converted to the final product through a series of reactions including reduction, acylation, and deprotection. The yield of the synthesis is typically around 30-40%, and the purity can be improved through recrystallization or chromatography.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea has been used in a wide range of scientific research to investigate the role of MLCK in various physiological and pathological processes. MLCK is a key enzyme in the regulation of smooth muscle contraction, and its inhibition by this compound can lead to relaxation of smooth muscle cells. This has been used to study the role of MLCK in vascular tone regulation, airway smooth muscle contraction, and gastrointestinal motility.
This compound has also been used to investigate the role of MLCK in cell migration and proliferation. MLCK is involved in the regulation of actin cytoskeleton dynamics, which is essential for cell motility and division. Inhibition of MLCK by this compound has been shown to reduce cell migration and proliferation in various cell types, including cancer cells.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-13-6-5-12-16(17)20-18(21)19-14-8-7-11-15-9-3-2-4-10-15/h2-6,9-10,12-13H,7-8,11,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHRJKSRUHJGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5018738.png)
![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5018740.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-(hydroxymethyl)-7-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018798.png)

![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)

